tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-13(17)8-4-11(16)10-6-9(7-15)18-12(10)5-8/h4-5,9,15-16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZXIXHLGDANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C2CC(OC2=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648627 | |
| Record name | tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955885-88-8 | |
| Record name | tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Cyclization Using Sodium Hydride and Brominated Pyridine Derivatives
One reported method involves the reaction of N-Boc-4-piperidinemethanol with sodium hydride (60%) in dimethylformamide (DMF) at room temperature, followed by addition of 2-bromo-4-chloro-5-nitropyridine. The mixture is stirred overnight, then worked up by ether extraction and chromatography to isolate tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate in 62% yield. This intermediate can be further transformed toward the target compound by reduction and cyclization steps.
| Parameter | Details |
|---|---|
| Starting material | N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) |
| Base | Sodium hydride (60%, 160 mg, 4.0 mmol) |
| Solvent | Dimethylformamide (DMF, 40 mmol) |
| Electrophile | 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) |
| Temperature | Room temperature |
| Reaction time | Overnight |
| Workup | Ether extraction, washing, drying, chromatography |
| Yield | 62% |
Nucleophilic Substitution with Potassium tert-Butoxide in DMSO
Another key step involves the use of potassium tert-butoxide as a strong base in dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution reactions. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with tert-butyl 5-chloro-2,4-difluorobenzoate at 20°C for 1 hour under inert atmosphere. The reaction mixture is then diluted with water and extracted with ethyl acetate, followed by silica gel chromatography to isolate the desired product in 60% yield.
| Parameter | Details |
|---|---|
| Starting materials | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) |
| Electrophile | tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) |
| Base | Potassium tert-butoxide (6.2 g, 55.6 mmol) |
| Solvent | Dimethyl sulfoxide (DMSO, 200 mL) |
| Temperature | 20°C |
| Reaction time | 1 hour |
| Atmosphere | Inert |
| Workup | Water dilution, EtOAc extraction, drying, chromatography |
| Yield | 60% |
Mitsunobu Reaction for Hydroxyl Group Functionalization
A Mitsunobu reaction has been employed to functionalize hydroxyl groups in the synthesis pathway. For instance, 5-chloro-2-hydroxybenzonitrile is reacted with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in tetrahydrofuran (THF) in the presence of di-isopropyl azodicarboxylate and triphenylphosphine at 20°C for 24 hours. After concentration and chromatography, the product is obtained in a high yield of 17 g from 15 g starting material.
| Parameter | Details |
|---|---|
| Starting materials | 5-chloro-2-hydroxybenzonitrile (15 g) and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (19 g) |
| Reagents | Di-isopropyl azodicarboxylate, triphenylphosphine |
| Solvent | Tetrahydrofuran (THF, 180 mL) |
| Temperature | 20°C |
| Reaction time | 24 hours |
| Workup | Concentration, silica gel chromatography |
| Yield | 17 g (high yield) |
Research Findings and Analysis
- The use of potassium tert-butoxide in DMSO is effective for nucleophilic aromatic substitution, providing moderate yields (~60%) under mild conditions.
- The Mitsunobu reaction is a reliable method for selective functionalization of hydroxyl groups, enabling the introduction of complex substituents with good yields.
- Sodium hydride-mediated alkylation in DMF allows for the formation of key intermediates with good control over regioselectivity.
- Purification typically involves silica gel column chromatography with solvent systems such as ethyl acetate/hexane or petroleum ether/ethyl acetate gradients.
- Reaction times vary from 1 hour to overnight or 24 hours, depending on the step and reagents.
- The yields reported range from moderate (60%) to high (up to 85% in some steps), indicating efficient synthetic routes.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents & Conditions | Solvent | Temp. | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Alkylation with NaH | N-Boc-4-piperidinemethanol, 2-bromo-4-chloro-5-nitropyridine | DMF | RT | Overnight | 62% | Formation of piperidine intermediate |
| 2 | Nucleophilic substitution | Potassium tert-butoxide, tert-butyl 5-chloro-2,4-difluorobenzoate | DMSO | 20°C | 1 hour | 60% | Aromatic substitution |
| 3 | Mitsunobu reaction | Di-isopropyl azodicarboxylate, triphenylphosphine | THF | 20°C | 24 hours | High | Hydroxyl group functionalization |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry: tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, providing insights into molecular recognition processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions allows for the synthesis of derivatives with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable building block in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Comparative Observations:
Substituent Effects on Polarity :
- The hydroxyl and hydroxymethyl groups in the target compound increase hydrophilicity compared to simpler esters like methyl 2,3-dihydrobenzofuran-5-carboxylate. This may enhance aqueous solubility but reduce membrane permeability.
Steric and Stability Considerations :
- The tert-butyl ester group provides steric protection against enzymatic or chemical hydrolysis compared to methyl/ethyl esters, which are more labile under acidic or basic conditions .
Structural Complexity vs. In contrast, the target compound’s simpler dihydrobenzofuran scaffold lacks such extended conjugation, likely limiting its bioactivity scope .
Thermal and Oxidative Stability: The phenolic hydroxyl group in the target compound may render it susceptible to oxidation, necessitating cold storage. Analogous compounds without hydroxyl groups (e.g., methyl esters) often exhibit greater ambient stability.
Research Findings and Limitations
- Such data would clarify conformational preferences of the hydroxymethyl and tert-butyl groups .
- Spectroscopic Characterization : highlights NMR (¹H, ¹³C) as a critical tool for verifying benzofuran derivatives. However, incomplete data for the target compound limit insights into its dynamic behavior in solution.
Biological Activity
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate (CAS Number: 955886-15-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H20O5
- Molecular Weight : 280.316 g/mol
- Structure : The compound features a benzofuran moiety with hydroxymethyl and tert-butyl functional groups that may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
The compound has shown promise in anticancer studies. For instance, studies on related compounds suggest that the benzofuran structure can interact with cellular pathways involved in apoptosis and cell proliferation:
- Mechanism of Action : Compounds with similar structures have been observed to induce apoptosis through the intrinsic pathway, leading to cytochrome c release and caspase activation .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that derivatives of benzofuran can inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar effects .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various benzofuran derivatives, it was found that certain compounds exhibited IC50 values ranging from 0.20 to 2.58 μM against A549 lung cancer cells . This suggests that this compound may also demonstrate potent cytotoxicity.
Study 2: Mechanistic Insights
Research has indicated that similar compounds can disrupt the FAK/Paxillin signaling pathway in metastatic cancer cells, significantly reducing their invasive capabilities . This mechanism could be applicable to this compound, warranting further investigation.
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Target Cell Lines |
|---|---|---|---|
| This compound | TBD | Induction of apoptosis | TBD |
| Benzofuran Derivative A | 0.20 | Apoptosis via intrinsic pathway | A549 |
| Benzofuran Derivative B | 1.50 | FAK/Paxillin pathway disruption | CL15 |
| Benzofuran Derivative C | 0.50 | Reactive oxygen species generation | MDA-MB-231 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzofuran core in tert-butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate?
- Methodology :
- Cascade [3,3]-sigmatropic rearrangement : Employ NaH in THF to activate phenolic hydroxyl groups, enabling cyclization and aromatization steps. This approach is validated in similar benzofuran derivatives (e.g., 6-(benzyloxy)-3-methylbenzofuran synthesis) .
- Protection/deprotection : Use tert-butyl groups to protect carboxylate moieties during synthesis, minimizing side reactions.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology :
- 1H NMR : Identify diastereotopic protons in the 2,3-dihydrobenzofuran ring (δ 3.5–4.5 ppm) and hydroxymethyl groups (δ 4.0–4.5 ppm).
- 13C NMR : Confirm tert-butyl carbons (δ 25–30 ppm for CH3, δ 80–85 ppm for quaternary C). Cross-validate with 2D techniques (HSQC, HMBC) to assign connectivity .
Q. What purification methods ensure high purity for this compound?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar hydroxyl/carboxylate groups.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from safety protocols for analogous tert-butyl carboxylates .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies between predicted and observed stereochemistry?
- Methodology :
- Data collection : Use single crystals grown via slow evaporation (e.g., in dichloromethane/hexane).
- Refinement : Apply SHELXL for high-resolution refinement, focusing on torsion angles and hydrogen bonding (e.g., O–H···O interactions). Compare with structurally similar spirocyclic tert-butyl carboxylates .
- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., C–C = 1.54 Å in dihydrobenzofuran) .
Q. What in vitro models are suitable for studying metabolic pathways of hydroxymethyl-containing benzofurans?
- Methodology :
- Hepatic microsomes : Incubate with NADPH to assess Phase I oxidation (e.g., hydroxylation at C4). Monitor metabolites via LC-MS, referencing analogs like (2E)-[2-(hydroxymethyl)phenyl] derivatives .
- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
Q. How can computational modeling predict reactivity in complex reaction environments?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model sigmatropic rearrangements or acid-catalyzed ring-opening.
- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the hydroxymethyl group .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data between NMR and X-ray results?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
